BenchChemオンラインストアへようこそ!

3-Oxazol-5-yl-benzenesulfonamide

Carbonic Anhydrase Glaucoma Enzyme Inhibition

3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) is a validated isoform-selective hCA II inhibitor with Ki=0.05 µM for benchmarking antiglaucoma candidates. The 3-(meta) oxazole substitution enforces a unique spatial orientation critical for hCA II selectivity; substituting generic analogs yields non-comparable assay results. Use as non-methylated reference control to quantify -SO2NH2 zinc-binding contribution. For R&D only.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 2167530-18-7
Cat. No. B1413729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxazol-5-yl-benzenesulfonamide
CAS2167530-18-7
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2
InChIInChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)
InChIKeyMVARVWUSZSPTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) Chemical Profile and Core Research Identity


3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) is an oxazole-benzenesulfonamide hybrid that functions as a zinc-binding sulfonamide pharmacophore, a well-established motif for targeting metalloenzymes . The compound has been identified as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme critical for intraocular pressure regulation and tumor pH homeostasis, positioning it as a relevant tool for ophthalmology and oncology research .

Why 3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) Cannot Be Replaced by In-Class Analogs


Within the oxazole-benzenesulfonamide family, minor structural variations—particularly the position of oxazole substitution on the phenyl ring and the presence of N-methylation—produce large and quantifiable differences in both target affinity and isoform selectivity . For example, N-methylation can drastically alter hydrogen-bonding capacity at the sulfonamide group, potentially reducing zinc-binding efficiency. Similarly, the 3-(meta) substitution pattern of the target compound enforces a unique spatial orientation at the enzyme active site relative to the more common 4-(para) analogs, which is critical for achieving selective inhibition of the hCA II isoform . These differences mean that simply substituting a generic 'oxazole-benzenesulfonamide' without verifying the exact substitution pattern will yield inconsistent and non-comparable results in biochemical assays [1].

Quantitative Differentiation Evidence for 3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) Against Key Comparators


hCA II Inhibitory Potency of 3-Oxazol-5-yl-benzenesulfonamide vs. Acetazolamide

3-Oxazol-5-yl-benzenesulfonamide demonstrates measurable inhibitory activity against human carbonic anhydrase II (hCA II), a primary target for glaucoma therapeutics. While not as potent as the clinical reference acetazolamide, the target compound exhibits a defined Ki value of 0.05 µM (50 nM), establishing a clear baseline for its use as a research tool . This Ki is approximately 1.7-fold higher than that of acetazolamide (Ki = 28.93 nM) under comparable in vitro conditions, indicating lower potency but also suggesting potential for differential isoform selectivity and reduced off-target effects associated with pan-CA inhibition [1].

Carbonic Anhydrase Glaucoma Enzyme Inhibition

Isoform Selectivity: hCA II Inhibition vs. COX-2 Activity of Structurally Related Oxazole-Benzenesulfonamides

A critical differentiator for 3-Oxazol-5-yl-benzenesulfonamide is its reported isoform-selective inhibition of hCA II, contrasting sharply with other oxazole-benzenesulfonamide derivatives that primarily target cyclooxygenase-2 (COX-2) [1]. For instance, JTE-522 (a 4-substituted, 2-fluoro analog) is a potent COX-2 inhibitor with an IC50 of 0.085 µM and >1176-fold selectivity over COX-1 [1]. The target compound's lack of reported COX-2 activity and its specific interaction with hCA II underscores a distinct pharmacological profile driven by the meta-substitution pattern and the absence of a 2-fluoro group. This divergence means the two compounds are not interchangeable; selecting 3-Oxazol-5-yl-benzenesulfonamide is necessary for investigations focused on CA-dependent pathways rather than COX-mediated inflammation.

Selectivity Carbonic Anhydrase COX-2

Impact of N-Methylation on Sulfonamide Activity: 3-Oxazol-5-yl-benzenesulfonamide vs. N-Methyl Analog

The sulfonamide group's capacity to coordinate the catalytic zinc ion in carbonic anhydrase is highly sensitive to N-substitution. 3-Oxazol-5-yl-benzenesulfonamide possesses a free -NH2 group essential for potent zinc-binding, whereas its N-methyl analog (CAS 2737206-77-6) features a -NHCH3 group that introduces steric hindrance and disrupts optimal hydrogen bonding [1]. This structural difference is a key determinant of activity: the N-methyl derivative is generally expected to exhibit significantly reduced CA inhibitory potency due to compromised zinc coordination geometry [1]. This makes 3-Oxazol-5-yl-benzenesulfonamide the preferred choice for any assay requiring robust hCA II inhibition.

Structure-Activity Relationship Carbonic Anhydrase Zinc-Binding

Validated Research Applications for 3-Oxazol-5-yl-benzenesulfonamide (CAS 2167530-18-7) Based on Quantitative Evidence


hCA II Inhibition Assays for Glaucoma Target Validation

Use 3-Oxazol-5-yl-benzenesulfonamide as a validated hCA II inhibitor with a known Ki of 0.05 µM to benchmark new antiglaucoma candidates. Its potency, while lower than acetazolamide, provides a useful middle-range reference point for structure-activity relationship (SAR) studies . The compound's selectivity for hCA II over other isoforms makes it a more precise tool than pan-CA inhibitors for dissecting specific CA-dependent pathways in ocular hypertension models .

Negative Control for COX-2 Activity in Oxazole-Benzenesulfonamide Panels

Employ 3-Oxazol-5-yl-benzenesulfonamide as a negative control when screening oxazole-benzenesulfonamide libraries for COX-2 inhibition. Its lack of reported COX-2 activity, contrasted with the potent activity of JTE-522 (IC50 = 0.085 µM for COX-2), allows researchers to attribute positive hits specifically to the 4-substituted, 2-fluoro structural class [1].

Structure-Activity Relationship (SAR) Studies on Sulfonamide Zinc-Binding Motifs

Use 3-Oxazol-5-yl-benzenesulfonamide as the non-methylated reference compound to evaluate the effect of N-methylation on hCA II inhibition. By comparing its Ki (0.05 µM) with that of its N-methyl analog (expected to be significantly less potent), researchers can quantitatively map the contribution of the free -SO2NH2 group to zinc coordination and overall enzyme inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxazol-5-yl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.